1-(4-Methylphenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
Overview
Description
1-(4-Methylphenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
The synthesis of 1-(4-Methylphenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea typically involves the reaction of 4-methylphenyl isocyanate with 5-(4-propoxyphenyl)-1,3,4-thiadiazole-2-amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the urea linkage. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
1-(4-Methylphenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(4-Methylphenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a lead molecule for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Biological Studies: It has been used in studies to investigate its effects on various biological pathways and molecular targets, providing insights into its mechanism of action.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of other complex organic molecules, serving as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and proteins, disrupting key biological pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
1-(4-Methylphenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea can be compared with other thiadiazole derivatives, such as:
1-(4-Methylphenyl)-4-{4-[2-(propylsulfanyl)phenyl]-1-piperazinyl}-1-butanol hydrochloride: This compound shares structural similarities but differs in its pharmacological properties and applications.
2-Methoxyphenyl isocyanate: Another thiadiazole derivative with distinct chemical and biological properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(4-methylphenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-3-12-25-16-10-6-14(7-11-16)17-22-23-19(26-17)21-18(24)20-15-8-4-13(2)5-9-15/h4-11H,3,12H2,1-2H3,(H2,20,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAZMGMARSWDQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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